3-(3-Bromophenyl)-5-methyl-1H-pyrazole
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Overview
Description
3-(3-Bromophenyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrazole backbone have been widely investigated for their diverse biological and clinical applications .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
It’s known that environmental factors can influence the action of many chemical compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(3-Bromophenyl)-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine. This inhibition can have profound effects on neurotransmission and is of particular interest in the study of neurodegenerative diseases.
Cellular Effects
The effects of this compound on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the inhibition of acetylcholinesterase by this compound can lead to altered neurotransmitter levels, affecting synaptic transmission and potentially leading to neuroprotective effects . Additionally, this compound has been reported to induce oxidative stress in certain cell types, which can impact cellular metabolism and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The bromophenyl group of the compound allows it to form stable interactions with the active sites of enzymes such as acetylcholinesterase, leading to enzyme inhibition . This binding is facilitated by the hydrophobic and aromatic nature of the bromophenyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses at the genetic level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biological activities . Long-term exposure to this compound in vitro has been associated with sustained enzyme inhibition and alterations in cellular metabolism, highlighting the importance of monitoring its temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert neuroprotective effects by inhibiting acetylcholinesterase and modulating neurotransmitter levels . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These dose-dependent effects underscore the importance of optimizing dosage regimens to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interaction with enzymes and cofactors. The compound is metabolized primarily through oxidative pathways, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for inducing oxidative stress and cellular damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes, facilitating its intracellular accumulation . Additionally, this compound can interact with transport proteins that modulate its distribution within different cellular compartments and tissues . These interactions are crucial for determining the compound’s localization and overall biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s activity and function within cells.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINCJDFHUONJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.